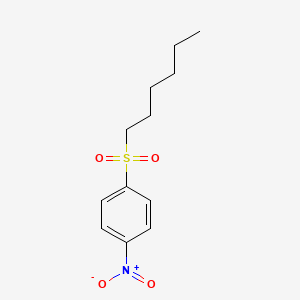
4-Hexylsulfonyl-nitrobenzene
Cat. No. B8361849
M. Wt: 271.33 g/mol
InChI Key: VBQWIXQJKCRRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04379819
Procedure details


The following are obtained analogously: 4-hexylsulfonyl-nitrobenzene, melting point 44°-46° C.; 2-methylsulfonyl-nibrobenzene, melting point 104°-106° C., boiling point 215°-218° C. (0.25 mm Hg); 2,4-bis-isobutylsulfonylnitrobenzene, melting point 165°-167° C.

Name
2,4-bis-isobutylsulfonylnitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([S:7]([C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][CH:11]=1)(=[O:9])=[O:8])CCCCC.C(S(C1C=C(S(CC(C)C)(=O)=O)C=CC=1[N+]([O-])=O)(=O)=O)C(C)C>>[CH3:1][S:7]([C:10]1[CH:11]=[CH:12][C:13]([N+:16]([O-:18])=[O:17])=[CH:14][CH:15]=1)(=[O:9])=[O:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
|
Step Two
|
Name
|
2,4-bis-isobutylsulfonylnitrobenzene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)S(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)CC(C)C)[N+](=O)[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The following are obtained analogously
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
